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Compound Name: Anticancer agent 151

Cat. No.: B12388575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
I-BET151, also known as GSK1210151A, is a potent and selective small molecule inhibitor of

the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] These proteins,

specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the

regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histones, BET

proteins recruit transcriptional machinery to specific gene loci, including those of key

oncogenes. The aberrant activity of BET proteins is implicated in the pathogenesis of various

malignancies, making them a compelling target for anticancer therapy.[1] I-BET151 exerts its

anticancer effects by competitively binding to the acetyl-lysine recognition pockets of BET

bromodomains, thereby displacing them from chromatin and disrupting the transcription of

target genes.[1] This leads to cell cycle arrest and apoptosis in various cancer models,

including hematological malignancies and solid tumors.[1][3]

Chemical Structure and Physicochemical Properties
I-BET151 is chemically designated as 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-

pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one.[1] Its structure is characterized by

a central imidazo[4,5-c]quinolin-2-one core.
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Property Value Source

Molecular Formula C23H21N5O3 [1][4]

Molecular Weight 415.44 g/mol [2][4]

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-

yl)-8-methoxy-1-[(1R)-1-

pyridin-2-ylethyl]-3H-

imidazo[4,5-c]quinolin-2-one

[4]

CAS Number 1300031-49-5 [4]

SMILES

CC1=C(C(=NO1)C)C2=C(C=C

3C(=C2)N=CC4=C3N(C(=O)N

4)--INVALID-LINK--

C5=CC=CC=N5)OC

[4]

InChIKey
VUVUVNZRUGEAHB-

CYBMUJFWSA-N
[4]

Solubility

DMSO: 5 mg/mL; DMF: 10

mg/mL; Ethanol: 1 mg/mL;

Water: Insoluble

[5]

Biological Activity and Potency
I-BET151 is a pan-BET inhibitor, demonstrating activity against BRD2, BRD3, and BRD4. Its

inhibitory effects are concentration-dependent, leading to the suppression of cell proliferation in

a wide range of cancer cell lines.

Target Potency (pIC50) Source

BRD2 6.3 [2]

BRD3 6.6 [2]

BRD4 6.1 [2]
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Cell Line Cancer Type IC50 Source

HL-60
Acute Promyelocytic

Leukemia
195 nM [2]

HT-29
Colorectal

Adenocarcinoma
0.945 µM [2]

HEL Erythroleukemia 1 µM [2]

MV4;11
Acute Myeloid

Leukemia
15-192 nM [6]

RS4;11
Acute Lymphoblastic

Leukemia
15-192 nM [6]

MOLM-13
Acute Myeloid

Leukemia
15-192 nM [6]

NOMO-1
Acute Myeloid

Leukemia
15-192 nM [6]

K562
Chronic Myeloid

Leukemia
> 100 µM [2]

Mechanism of Action and Signaling Pathways
I-BET151 functions by mimicking acetylated lysine residues, thereby competitively inhibiting the

binding of BET proteins to acetylated histones on chromatin.[1] This displacement of BRD2,

BRD3, and BRD4 from gene promoters and enhancers leads to the downregulation of key

oncogenes such as c-MYC, BCL2, and CDK6.[1][6] The anticancer activity of I-BET151 has

been linked to its modulation of several critical signaling pathways.[1][3]

I-BET151 Mechanism of Action
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Caption: I-BET151 competitively inhibits the binding of BET proteins to acetylated histones.

Key Signaling Pathways Modulated by I-BET151
I-BET151 has been shown to impact the NF-κB, Notch, and Hedgehog signaling pathways.[1]

[3]

NF-κB Pathway: I-BET151 can reduce the BRD4-mediated activation of NF-κB, leading to

decreased production of inflammatory cytokines such as IL-1β and IL-6.[1]
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Notch Pathway: By diminishing the binding of BRD4 to the Notch1 promoter, I-BET151

inhibits Notch1 transcription.[1]

Hedgehog Pathway: I-BET151 can attenuate Hedgehog signaling by reducing the

expression of GLI1, a key transcription factor in this pathway.[1]
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Caption: I-BET151 inhibits the NF-κB, Notch, and Hedgehog signaling pathways.

Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of I-

BET151. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the effect of I-BET151 on the metabolic activity

of cancer cells as an indicator of cell viability.

Materials:

Target cancer cell lines

Complete cell culture medium
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I-BET151

Dimethyl sulfoxide (DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

96-well plates

Multichannel pipette

Plate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of I-BET151 in complete culture medium from

a stock solution in DMSO. Add the desired concentrations of I-BET151 to the wells. Include a

vehicle control (DMSO) and a no-treatment control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the

vehicle control and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.716830/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.716830/full
https://www.medchemexpress.com/I-BET151.html
https://pubmed.ncbi.nlm.nih.gov/34540687/
https://pubmed.ncbi.nlm.nih.gov/34540687/
https://pubchem.ncbi.nlm.nih.gov/compound/i-bet151
https://www.caymanchem.com/product/11181/i-bet151
https://www.selleckchem.com/products/i-bet151-gsk1210151a.html
https://www.benchchem.com/product/b12388575#anticancer-agent-151-chemical-structure-and-properties
https://www.benchchem.com/product/b12388575#anticancer-agent-151-chemical-structure-and-properties
https://www.benchchem.com/product/b12388575#anticancer-agent-151-chemical-structure-and-properties
https://www.benchchem.com/product/b12388575#anticancer-agent-151-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

